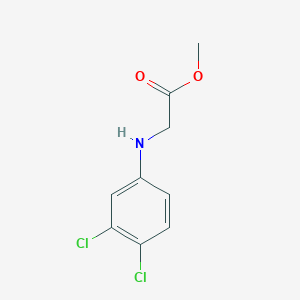
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzeneacetic acid, featuring amino and dichloro substituents on the benzene ring and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-amino-3,4-dichloro-, methylester typically involves the esterification of Benzeneacetic acid, a-amino-3,4-dichloro- with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives with reduced chlorine content.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, a-amino-3,4-dichloro-, methylester involves its interaction with specific molecular targets. The amino and dichloro substituents can interact with enzymes or receptors, modulating their activity. The methyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, α-amino-3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of a methyl ester.
Benzeneacetic acid, 3,4-dihydroxy-: Lacks the amino and dichloro substituents but has additional hydroxy groups.
Benzeneacetic acid, 4-amino-: Contains an amino group but lacks the dichloro and methyl ester substituents.
Uniqueness
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and dichloro substituents, along with the methyl ester group, distinguishes it from other similar compounds and enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C9H9Cl2NO2 |
|---|---|
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
methyl 2-(3,4-dichloroanilino)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
PTYVMTILBYVNQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
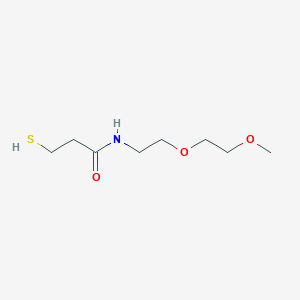
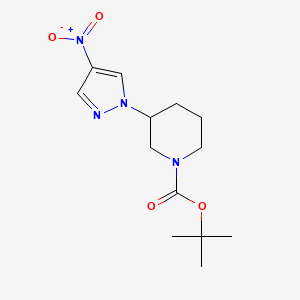
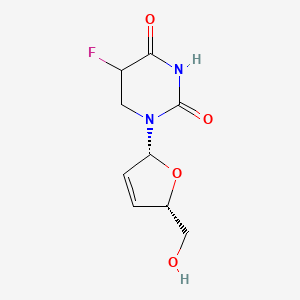
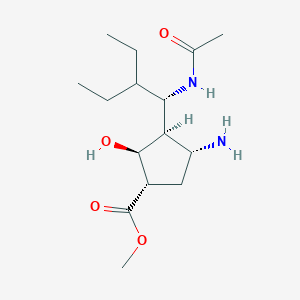
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
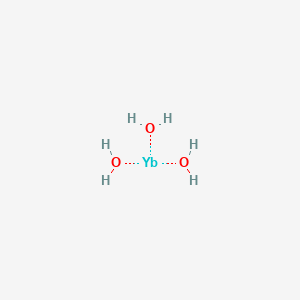
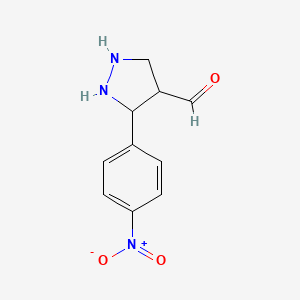

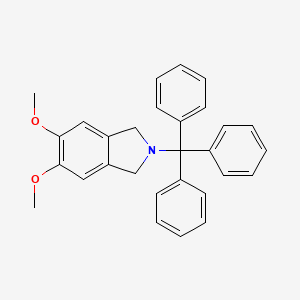
![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
